molecular formula C12H13ClN2O2 B3036809 (E)-N-(4-chlorophenyl)-4-(dimethylamino)-2-oxobut-3-enamide CAS No. 400080-82-2

(E)-N-(4-chlorophenyl)-4-(dimethylamino)-2-oxobut-3-enamide

Cat. No.: B3036809
CAS No.: 400080-82-2
M. Wt: 252.69 g/mol
InChI Key: KTCBMOIPHOTSNX-BQYQJAHWSA-N
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Description

(E)-N-(4-chlorophenyl)-4-(dimethylamino)-2-oxobut-3-enamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a chlorophenyl group, a dimethylamino group, and an enamide structure, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-chlorophenyl)-4-(dimethylamino)-2-oxobut-3-enamide typically involves the reaction of 4-chloroaniline with dimethylamine and an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases to facilitate the formation of the enamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound, ensuring consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-chlorophenyl)-4-(dimethylamino)-2-oxobut-3-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the enamide group to amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(E)-N-(4-chlorophenyl)-4-(dimethylamino)-2-oxobut-3-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-N-(4-chlorophenyl)-4-(dimethylamino)-2-oxobut-3-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s enamide structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-oxobut-3-enamide: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.

    N-(4-bromophenyl)-4-(dimethylamino)-2-oxobut-3-enamide: Substitution of chlorine with bromine alters the compound’s electronic properties and biological activity.

    N-(4-methylphenyl)-4-(dimethylamino)-2-oxobut-3-enamide: The presence of a methyl group instead of chlorine affects the compound’s steric and electronic characteristics.

Uniqueness

(E)-N-(4-chlorophenyl)-4-(dimethylamino)-2-oxobut-3-enamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity

Properties

IUPAC Name

(E)-N-(4-chlorophenyl)-4-(dimethylamino)-2-oxobut-3-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-15(2)8-7-11(16)12(17)14-10-5-3-9(13)4-6-10/h3-8H,1-2H3,(H,14,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCBMOIPHOTSNX-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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